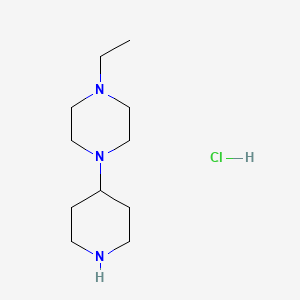

1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-4-piperidin-4-ylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.ClH/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11;/h11-12H,2-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHUOPCJAWPKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181457-79-3 | |

| Record name | Piperazine, 1-ethyl-4-(4-piperidinyl)-, hydrochloride (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 1 Ethyl 4 Piperidin 4 Yl Piperazine Hydrochloride and Analogues

Established Synthetic Pathways for Piperazine-Piperidine Hybrid Systems

Traditional synthetic routes to piperazine-piperidine frameworks are well-documented and rely on fundamental organic reactions. These methods are valued for their reliability and scalability in producing the target compounds.

Reductive Amination Strategies in Heterocyclic Ring Formation

Reductive amination is a cornerstone in the synthesis of complex amines, including the piperazine-piperidine scaffold. This method typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of analogues of 1-Ethyl-4-(piperidin-4-yl)piperazine, a common approach is the reaction of a substituted piperazine (B1678402) with a piperidin-4-one derivative.

A representative synthesis involves the reaction of N-methylpiperazine with N-Boc-piperidin-4-one. In this process, the two components are mixed in a suitable solvent, and a reducing agent is added to facilitate the formation of the C-N bond. The N-Boc protecting group is subsequently removed under acidic conditions to yield the final product. A similar strategy can be employed for the synthesis of the ethyl analogue by utilizing N-ethylpiperazine as the starting material. The reaction is typically carried out in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its selectivity in reducing iminium ions. nih.gov

Table 1: Reductive Amination Reaction Parameters for Piperazine-Piperidine Scaffolds

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Solvent | Typical Yield | Reference |

| N-Methylpiperazine | N-Boc-piperidin-4-one | Sodium Borohydride | Dichloromethane | Not specified | researchgate.net |

| 2-(Piperazin-1-yl)ethanamine (protected) | N-Methyl-4-piperidone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 60% | nih.gov |

| N-Ethylpiperazine | Tetrahydropyran-4-one | Sodium Triacetoxyborohydride | Not specified | Not specified | mdpi.com |

Nucleophilic Substitution Reactions for C-N Bond Formation

Nucleophilic substitution is a fundamental reaction for the formation of carbon-nitrogen bonds and is widely used in the synthesis of piperazine derivatives. nih.gov This approach can be applied to construct the 1-Ethyl-4-(piperidin-4-yl)piperazine skeleton by reacting a piperidine (B6355638) electrophile with a piperazine nucleophile, or vice versa.

One potential pathway involves the reaction of 1-ethylpiperazine with a piperidine ring bearing a suitable leaving group at the 4-position, such as a tosylate or a halide. The nitrogen atom of the 1-ethylpiperazine acts as the nucleophile, displacing the leaving group to form the desired C-N bond. The efficiency of this reaction is influenced by factors such as the nature of the leaving group, the solvent, and the reaction temperature. Classic strategies often rely on stepwise nucleophilic substitution of reactive halides or pseudohalides with a pre-existing piperazine. researchgate.net

N-Alkylation Approaches on Piperazine and Piperidine Rings

N-alkylation is a direct method for introducing alkyl groups onto the nitrogen atoms of piperazine and piperidine rings. nih.gov This strategy can be employed in the final step of the synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine, starting from the precursor 1-(piperidin-4-yl)piperazine.

The reaction typically involves treating 1-(piperidin-4-yl)piperazine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. researchgate.net The base, commonly potassium carbonate or triethylamine, is used to neutralize the hydrogen halide formed during the reaction. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or DMF to alcohols. To achieve mono-alkylation and avoid the formation of quaternary ammonium salts, it is often necessary to carefully control the stoichiometry of the reactants or to use a protecting group strategy. researchgate.net For instance, one of the nitrogen atoms of the piperazine can be protected with a group like Boc (tert-butoxycarbonyl), followed by alkylation of the other nitrogen and subsequent deprotection.

Table 2: Conditions for N-Alkylation of Piperazine and Piperidine Derivatives

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Reference |

| Piperidine | Alkyl Bromide/Iodide | K₂CO₃ or NaH | DMF | Room Temp - 70°C | researchgate.net |

| N-Acetylpiperazine | 1-Bromobutane | K₂CO₃ | THF | Reflux | researchgate.net |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Not specified | Not specified | Not specified | nih.gov |

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. These advanced techniques offer advantages such as reduced reaction times, higher yields, and simpler work-up procedures.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency of Related Piperazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity. nih.gov

In the context of synthesizing piperazine derivatives, microwave heating has been successfully applied to N-alkylation reactions. nih.gov For example, the N-alkylation of isatin, another nitrogen-containing heterocycle, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. The best results were achieved using bases like K₂CO₃ or Cs₂CO₃ in a minimal amount of a high-boiling solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov This approach could be readily adapted for the ethylation of 1-(piperidin-4-yl)piperazine, potentially offering a more rapid and efficient route to the target compound. The synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions in an aqueous medium under microwave irradiation has also been reported as a greener synthetic methodology. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin

| Alkylating Agent | Method | Time | Yield | Reference |

| Ethyl Bromoacetate | Conventional | 24 h | 65% | nih.gov |

| Ethyl Bromoacetate | Microwave | 3 min | 95% | nih.gov |

| Benzyl (B1604629) Bromide | Conventional | 24 h | 70% | nih.gov |

| Benzyl Bromide | Microwave | 2 min | 98% | nih.gov |

Multicomponent Reaction (MCR) Approaches for Piperazine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. researchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

While a direct MCR for the synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine is not prominently described, MCRs are valuable for the assembly of substituted piperazine scaffolds. organic-chemistry.org For instance, the Ugi four-component reaction has been utilized to create complex piperazine-containing molecules. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is possible to construct diverse libraries of piperazine derivatives. nih.gov The development of novel MCRs that could directly yield the piperazine-piperidine core would represent a significant advancement in the synthesis of this class of compounds, offering a more convergent and efficient alternative to traditional stepwise approaches.

Green Chemistry Principles in Heterocyclic Amine Synthesis

The synthesis of heterocyclic amines, including piperazine and piperidine derivatives, is an area where the principles of green chemistry are being actively implemented to minimize environmental impact. chemijournal.com These principles aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. chemijournal.com Key strategies in the green synthesis of aza-heterocycles include the use of multicomponent reactions (MCRs), alternative energy sources like microwave irradiation, and the use of environmentally benign solvents and catalysts. chemijournal.comresearchgate.net

MCRs are particularly valuable as they allow for the construction of complex molecules in a single step from three or more reactants, which enhances atom economy and reduces the number of synthetic and purification steps. researchgate.net The use of green solvents such as water, ionic liquids, or fluorinated solvents can replace traditional volatile organic compounds, and in some cases, catalyst-free reactions can be achieved under these conditions. frontiersin.org Furthermore, biomass-derived feedstocks are being explored as renewable starting materials for producing bio-based amines, aligning with the goal of sustainability. frontiersin.orgrsc.org The integration of these methodologies streamlines synthetic processes, making them more cost-effective and environmentally friendly. researchgate.net

| Green Chemistry Principle | Application in Heterocyclic Amine Synthesis |

| Waste Prevention | Utilizing one-pot, multicomponent reactions to reduce intermediate isolation and purification steps. chemijournal.comresearchgate.net |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, or conducting reactions under solvent-free conditions. frontiersin.org |

| Energy Efficiency | Employing alternative energy sources such as microwave irradiation to reduce reaction times and energy consumption. frontiersin.orgrasayanjournal.co.in |

| Use of Renewable Feedstocks | Investigating biomass as a source for chemical precursors to reduce reliance on petroleum-based starting materials. rsc.org |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents to minimize waste. This includes biocatalysts and reusable solid-supported catalysts. chemijournal.comfrontiersin.org |

Photoredox Catalysis for C-H Functionalization of Piperazine and Piperidine Systems

Photoredox catalysis has emerged as a powerful and mild strategy for the direct functionalization of C-H bonds, offering a modern alternative to traditional, often lengthy synthetic routes. encyclopedia.pub This technique uses visible light to activate a photocatalyst, which can then mediate electron transfer processes to generate highly reactive intermediates, such as α-amino radicals, from piperazine and piperidine scaffolds. encyclopedia.pubmdpi.com This allows for the direct coupling of substituents to the carbon framework of the heterocycle, a transformation that is challenging to achieve with conventional methods. encyclopedia.pub

This approach is particularly effective for the C-H functionalization adjacent to the nitrogen atoms in the piperazine or piperidine ring. mdpi.comescholarship.org Iridium-based complexes, such as Ir(ppy)₃, and various organic dyes are commonly used as photocatalysts. encyclopedia.pubmdpi.com The process can be highly site-selective, relying on the electronic properties of the nitrogen atoms within the heterocyclic core to direct the functionalization. mdpi.com This methodology has been successfully applied to a range of transformations, including C-H arylation, vinylation, and alkylation, providing efficient access to a diverse array of substituted piperazine and piperidine derivatives. encyclopedia.pubmdpi.comescholarship.orgnih.gov

| Reaction Type | Catalyst/Conditions | Substrate Scope | Key Feature |

| C-H Arylation | Ir(ppy)₃, visible light | N-Boc piperazines, electron-deficient arenes | Direct coupling of aryl groups to the α-position of the piperazine ring. encyclopedia.pub |

| C-H Alkylation | Organic acridinium photocatalysts, Michael acceptors | Unsubstituted piperazine precursors | Site-selective functionalization based on electronic differentiation of nitrogen atoms. mdpi.comnih.gov |

| α-Amino C–H Arylation | Photoredox catalysis | Highly substituted piperidine derivatives | Achieves high diastereoselectivity, often leading to a thermodynamically controlled product distribution. escholarship.org |

| Decarboxylative Cyclization | Iridium-based photoredox catalyst | Aldehydes and amino-acid-derived diamines | Generates an α-aminyl radical that cyclizes to form C2-substituted piperazines. mdpi.com |

Precursor and Intermediate Chemistry in the Synthesis of Substituted Piperazines and Piperidines

Piperidine and piperazine rings are ubiquitous structural motifs in pharmaceuticals and serve as crucial building blocks in organic synthesis. nih.govnbinno.com Their synthesis can be achieved through various cyclization strategies. For instance, palladium-catalyzed aerobic oxidative cyclization of alkenes containing amine functionalities provides a route to six-membered nitrogen heterocycles, including piperazines and piperidines. organic-chemistry.org Solid-phase synthesis techniques have also been developed to create polyamines containing these moieties, often using SN2 alkylation of resin-bound amines. acs.orgnih.gov

A common and critical strategy in the synthesis of these building blocks is the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group. These groups temporarily block the reactivity of one or more nitrogen atoms, allowing for selective modification of other parts of the molecule. A prime example is N-Boc-piperidin-4-one, a widely used intermediate where the piperidine nitrogen is protected, leaving the ketone at the 4-position available for reactions like reductive amination. google.com This control is essential for constructing asymmetrically substituted piperazines and piperidines.

Once the core heterocyclic building blocks are synthesized, they can be further modified or "derivatized" to introduce specific functional groups and build more complex structures. Derivatization is a key step in tailoring the properties of the final compound.

A primary method for functionalization is N-alkylation or N-arylation, where a substituent is added to one of the nitrogen atoms of the piperazine or piperidine ring. Another powerful technique is reductive amination. This reaction is central to the synthesis of compounds like 1-Ethyl-4-(piperidin-4-yl)piperazine, where a ketone-containing precursor (e.g., a protected 4-piperidone) is reacted with an amine (e.g., 1-ethylpiperazine) in the presence of a reducing agent. This forms a C-N bond, linking the two heterocyclic rings. A patent for a similar compound, 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, describes a process where N-methylpiperazine is reacted with N-Boc-piperidin-4-one, followed by the removal of the Boc protecting group with a hydrochloric acid solution. google.com

Derivatization is also employed for analytical purposes, where reagents are used to attach a chromophore or fluorophore to the molecule, enabling its detection at low concentrations using techniques like HPLC-UV or HPLC-fluorescence. jocpr.comjocpr.comresearchgate.net For example, 4-chloro-7-nitrobenzofuran (NBD-Cl) can be reacted with piperazine to form a stable, UV-active derivative. jocpr.comjocpr.com

Spectroscopic and Structural Characterization of 1 Ethyl 4 Piperidin 4 Yl Piperazine Hydrochloride

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton (¹H) and carbon (¹³C) environments.

Proton (¹H) NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are observed. The chemical shifts (δ) are influenced by the electronic environment of the protons. The integration of these signals provides the ratio of the number of protons of each type.

A representative ¹H NMR spectrum in D₂O shows the following characteristic peaks:

A triplet at approximately 1.30 ppm, corresponding to the three protons of the methyl group (CH₃) of the ethyl substituent.

A quartet at around 3.28 ppm, attributed to the two protons of the methylene (B1212753) group (CH₂) of the ethyl substituent.

A series of multiplets between 1.89 and 3.74 ppm, which correspond to the protons of the piperidine (B6355638) and piperazine (B1678402) rings.

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 1.30 | Triplet | 3 | -CH₃ (ethyl group) |

| 1.89 | Multiplet | 2 | Piperidine ring protons |

| 2.38 | Multiplet | 2 | Piperidine ring protons |

| 3.06 | Multiplet | 2 | Piperazine ring protons |

| 3.28 | Quartet | 2 | -CH₂- (ethyl group) |

| 3.47 - 3.74 | Multiplet | 11 | Piperidine and Piperazine ring protons |

Carbon-13 (¹³C) NMR Spectroscopy:

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For 1-Ethyl-4-(piperidin-4-yl)piperazine, the expected monoisotopic mass is approximately 197.19 g/mol . In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 198.19.

The fragmentation pattern in MS provides valuable structural information. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine and piperidine rings. The specific fragmentation pattern for 1-Ethyl-4-(piperidin-4-yl)piperazine would help to confirm the connectivity of the ethyl, piperidine, and piperazine moieties. While a detailed experimental fragmentation analysis for the hydrochloride salt is not widely published, analysis of related piperazine compounds suggests that characteristic fragments would arise from the loss of the ethyl group and cleavage of the C-N bonds within the heterocyclic rings.

Interactive Data Table: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 198.19648 |

| [M+Na]⁺ | 220.17842 |

| [M+K]⁺ | 236.15236 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations: In the region of 2800-3000 cm⁻¹, corresponding to the aliphatic C-H bonds in the ethyl, piperidine, and piperazine groups.

N-H stretching vibrations: As a hydrochloride salt, the protonated amine groups would exhibit broad absorption bands in the region of 2400-2700 cm⁻¹.

C-N stretching vibrations: Typically observed in the 1000-1300 cm⁻¹ region.

CH₂ bending vibrations: Around 1450 cm⁻¹.

Chromatographic Analysis for Compound Purity and Identity

Chromatographic techniques are essential for separating the target compound from impurities and for confirming its identity by comparing its retention time with that of a reference standard.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds. For piperazine derivatives, reversed-phase HPLC is a common approach.

A typical HPLC method for a related piperazine compound might involve:

Column: A C18 stationary phase is often used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution may be employed to achieve optimal separation of the main compound from any impurities.

Detection: UV detection is commonly used if the molecule possesses a chromophore. For compounds like 1-Ethyl-4-(piperidin-4-yl)piperazine that lack a strong chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are more suitable.

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity. UPLC methods are particularly advantageous for the analysis of complex samples and for high-throughput screening.

A UPLC method for the analysis of piperazine-containing compounds would offer significant improvements in speed and separation efficiency over traditional HPLC. The principles of separation and detection remain similar, but the operating pressures are much higher. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for both quantification and structural confirmation. researchgate.net This is particularly useful for detecting trace-level impurities.

Interactive Data Table: Example Chromatographic Conditions for Piperazine Derivatives

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | MS, ELSD | MS/MS |

Gas Chromatography–Mass Spectrometry (GC-MS) for Related Piperazine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and structural elucidation of volatile and semi-volatile compounds. In the context of piperazine derivatives, GC-MS analysis provides crucial information regarding their fragmentation patterns upon electron ionization (EI), which is instrumental for identifying unknown analogues in complex mixtures.

The mass spectra of piperazine derivatives are characterized by specific fragmentation pathways, primarily involving the piperazine ring. A common fragmentation event is the alpha-cleavage (α-cleavage) of the molecular ion, which leads to the formation of stable fragment ions. For many piperazine compounds, the base peak in the mass spectrum results from the α-cleavage of the molecular ion. oup.com

Studies on various classes of piperazine derivatives reveal recurring fragmentation patterns. For instance, in halogenated phenylpiperazinopropanones, fragment ions at m/z 113, 84, and 56 are common and arise from the fragmentation of the piperazine ring. oup.com Similarly, benzylpiperazines and phenylpiperazines show characteristic ions resulting from the cleavage of C-N bonds within the piperazine ring and the bond between the piperazine and benzyl (B1604629)/phenyl rings. xml-journal.net For benzylpiperazines, a high-abundance characteristic ion is often observed at m/z 91, corresponding to the benzyl cation, while phenylpiperazines can show common fragments at m/z 119, 70, and 56. xml-journal.net

In the case of 1-Ethyl-4-(piperidin-4-yl)piperazine, the fragmentation pattern under EI-MS would be expected to involve:

Cleavage of the ethyl group.

Fission of the piperazine ring, leading to characteristic ions.

Fragmentation of the piperidine ring.

Cleavage of the bond connecting the piperidine and piperazine rings.

The derivatization of the secondary amine nitrogen with reagents like perfluoroacylating agents can sometimes be used to alter fragmentation pathways, though in some cases, it does not provide additional discriminatory mass spectral fragments among isomers. oup.com

Table 1: Common Mass Spectral Fragment Ions in Piperazine Derivatives

| Fragment Type | Typical m/z Values | Origin | References |

|---|---|---|---|

| Piperazine Ring Fragments | 56, 70, 84, 113 | Cleavage of the core piperazine structure | oup.com |

| Benzyl Cation | 91 | α-cleavage in benzylpiperazines | xml-journal.net |

| Phenylpiperazine Fragments | 119 | Cleavage of the phenyl-piperazine bond | xml-journal.net |

Theoretical and Computational Structural Analysis

Normal Coordinate Analysis (NCA) for Vibrational Assignment and Potential Constants

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand the vibrational modes of a molecule. It involves the application of Wilson's F-G matrix method to correlate observed vibrational frequencies from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy with specific molecular motions. researchgate.net This analysis provides a detailed assignment of vibrational bands and allows for the calculation of force constants, which represent the stiffness of chemical bonds and bending of angles. asianpubs.org

For the piperazine ring, a core component of 1-Ethyl-4-(piperidin-4-yl)piperazine, NCA has been performed based on D2h point group symmetry. researchgate.net The analysis helps in assigning the various stretching, bending, and torsional modes of the molecule. The potential energy distribution (PED) is also evaluated, which indicates the contribution of each vibrational coordinate to a particular normal mode, thus confirming the correctness of the assignments.

Key vibrational modes for the piperazine structure include:

N-H Stretching: In unsubstituted piperazine, symmetric and asymmetric N-H stretching vibrations are typically assigned in the region of 3200-3410 cm⁻¹.

C-H Stretching: These vibrations for the methylene groups of the piperazine ring are observed in the 2750-3090 cm⁻¹ range.

C-N Stretching: The C-N stretching modes are expected in the 1199-1323 cm⁻¹ region. researchgate.net The calculated force constant for this vibration in piperazine is around 5 × 10² N/m.

C-C Stretching: Ring C-C stretching vibrations typically occur in the 1430-1625 cm⁻¹ region. researchgate.net

By applying NCA to the parent piperazine molecule, a reasonable set of potential constants can be evaluated and compared with those of related molecules to ensure they fall within a characteristic range. researchgate.net This foundational data can be extrapolated to understand the more complex vibrational spectrum of substituted derivatives like this compound.

Table 2: Selected Vibrational Frequencies and Potential Constants for Piperazine

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Calculated Force Constant (10² N/m) | Potential Energy Distribution (PED) Contribution | Reference |

|---|---|---|---|---|

| N-H Stretching | 3207, 3406 | 6.06 | >90% | |

| C-H Stretching | 2853 - 3087 | 5.49 - 6.29 | >95% | asianpubs.org |

| C-N Stretching | ~1200 - 1320 | ~5.0 | >90% | researchgate.net |

Quantum Chemical Modeling and Electronic Structure Calculations (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the molecular structure and electronic properties of compounds. jksus.orgjddtonline.info These methods allow for the optimization of molecular geometry and the calculation of various electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comresearchgate.net

The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com

For piperazine derivatives, DFT calculations are often performed using functionals like B3LYP or WB97XD with basis sets such as 6-311++G**. jksus.org

HOMO: In molecules like 1-Ethyl-4-(piperidin-4-yl)piperazine, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting the high electron density of the lone pairs.

LUMO: The LUMO is typically distributed over the C-H and C-N antibonding orbitals of the piperazine and piperidine rings.

Molecular Electrostatic Potential (MEP): MEP maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. jksus.orgjddtonline.info Negative potential regions (nucleophilic centers) are usually found around the nitrogen atoms, while positive potential regions (electrophilic centers) are associated with the hydrogen atoms. jddtonline.inforesearchgate.net

These computational studies provide a theoretical framework for understanding the molecule's electronic behavior and reactivity. bohrium.com

Table 3: Concepts in Quantum Chemical Modeling

| Parameter | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, stability, and electronic transitions. |

| MEP | Molecular Electrostatic Potential | Visualizes charge distribution and predicts sites for molecular interaction. |

X-ray Diffraction for Solid-State Molecular Geometry and Conformation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. beilstein-journals.org This technique provides unambiguous information about the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

For piperazine and its derivatives, X-ray crystallography has confirmed that the piperazine ring predominantly adopts a chair conformation. researchgate.netwikipedia.org This conformation minimizes steric and torsional strain. In the crystal structure of piperazine itself, the molecule is centrosymmetric, and the N-H groups are in equatorial positions. wikipedia.org

In substituted piperazines, the conformation is influenced by the nature and size of the substituents. For this compound, it is highly probable that both the piperazine and piperidine rings adopt chair conformations. To minimize steric hindrance, the bulky substituents on both rings (the ethyl group on the piperazine nitrogen and the piperazinyl group on the piperidine ring) would be expected to occupy equatorial positions.

Crystal structure analyses of various N,N'-disubstituted piperazines have been reported, providing valuable comparative data. These studies detail the crystal system, space group, and unit cell dimensions, which define the packing of molecules within the crystal lattice. beilstein-journals.orgwm.eduresearchgate.net For example, the crystal structure of 1,4-diphenylpiperazine (B1604790) was determined to be in the orthorhombic space group Pbca, while 1,4-diphenethylpiperazine (B14732994) crystallized in the monoclinic space group C2/c. wm.eduresearchgate.net Such data are fundamental to understanding the solid-state properties of these compounds.

Table 4: Illustrative Crystallographic Data for Related Piperazine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; β in °) | Reference |

|---|---|---|---|---|

| 1,4-Diphenylpiperazine | Orthorhombic | Pbca | a=8.6980, b=8.4287, c=17.6359 | wm.eduresearchgate.net |

| 1,4-Diphenethylpiperazine | Monoclinic | C2/c | a=17.9064, b=6.2517, c=14.9869, β=90.613 | wm.eduresearchgate.net |

| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | a=24.587, b=7.0726, c=14.171, β=119.257 | beilstein-journals.org |

Chemical Reactivity and Derivatization Studies of 1 Ethyl 4 Piperidin 4 Yl Piperazine Hydrochloride

Fundamental Reactivity Profiles of the Heterocyclic Rings

The chemical behavior of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride is governed by the intrinsic properties of its piperidine (B6355638) and piperazine (B1678402) cores. These saturated nitrogen heterocycles exhibit distinct reactivity patterns that allow for selective chemical transformations.

Oxidation and Reduction Pathways of Piperazine and Piperidine Moieties

The saturated piperazine and piperidine rings are generally stable to mild oxidizing and reducing agents. However, under specific conditions, they can undergo transformations.

Oxidation: The nitrogen atoms in both rings can be oxidized. Electrochemical oxidation of related phenylpiperazine compounds has been shown to proceed via the formation of reactive intermediates like p-quinone imines. researchgate.net While direct oxidation of the aliphatic rings of 1-Ethyl-4-(piperidin-4-yl)piperazine is less facile, strong oxidants can lead to N-oxides or ring-opened products. Enzyme-mediated oxidation represents another potential pathway, as demonstrated with structurally related bicyclic amines. rsc.org

Reduction: The piperazine and piperidine rings are fully saturated and thus resistant to catalytic hydrogenation. The amide derivatives of these heterocycles, however, can be reduced. For instance, amide functionalities attached to the piperazine or piperidine nitrogen can be reduced to the corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Substitution Reactions on Nitrogen and Carbon Atoms of the Heterocyclic Core

The primary site for substitution reactions is the secondary amine of the piperidine ring due to its available proton and lone pair of electrons.

N-Substitution: The secondary amine is readily functionalized through various substitution reactions.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields N-acyl derivatives (amides). This is a common strategy for creating diverse analogues. acgpubs.orgnih.gov

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides.

N-Arylation: Coupling with aryl halides, often under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination), can introduce aromatic substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. rsc.org

C-Substitution: Direct substitution on the carbon atoms of the saturated rings is challenging and typically requires harsh conditions or the presence of activating functional groups, which are absent in the parent molecule.

Derivatization Strategies for Functionalization and Structural Diversification

The reactivity of the piperidine secondary amine is widely exploited to create a variety of derivatives. These derivatization strategies are crucial for modifying the compound's physicochemical properties in drug discovery and materials science.

Amide Bond Formation Reactions

Amide bond formation is one of the most robust and frequently utilized reactions for derivatizing 1-Ethyl-4-(piperidin-4-yl)piperazine. researchgate.net This transformation involves coupling the secondary amine of the piperidine ring with a carboxylic acid. The reaction typically requires the activation of the carboxylic acid, which can be achieved by converting it into a more reactive species like an acyl chloride or by using a coupling agent in situ. researchgate.netresearchgate.net This method allows for the introduction of a vast array of functional groups, depending on the structure of the carboxylic acid used. For example, coupling with chromone-2-carboxylic acid has been used to synthesize potential enzyme inhibitors. acgpubs.org

Coupling Reactions, including Carbodiimide-Mediated Approaches

Carbodiimides are a class of highly effective coupling agents used to facilitate amide bond formation between amines and carboxylic acids. wikipedia.org They function as dehydration agents, activating the carboxyl group to make it susceptible to nucleophilic attack by the amine. interchim.fr

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate then readily reacts with the secondary amine of the piperidine moiety to form the desired amide bond, releasing a urea (B33335) byproduct. wikipedia.orgpeptide.com

Common carbodiimide reagents include:

DCC (N,N'-dicyclohexylcarbodiimide): Widely used in organic synthesis, but its dicyclohexylurea byproduct is poorly soluble in many organic solvents, which can complicate purification. wikipedia.orgpeptide.com

DIC (N,N'-diisopropylcarbodiimide): The urea byproduct of DIC is more soluble in common organic solvents, making it a preferred choice for solid-phase synthesis. peptide.compeptide.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as its hydrochloride salt (EDC.HCl), this reagent and its urea byproduct are water-soluble, allowing for easy removal through aqueous extraction during workup. peptide.compeptide.comnih.gov This makes it particularly useful for modifying biomolecules in aqueous media. interchim.frpeptide.com

To enhance reaction efficiency and minimize side reactions, such as the formation of N-acylurea or racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often included in the reaction mixture. acgpubs.orgpeptide.com

| Reagent | Acronym | Byproduct Solubility | Key Applications |

|---|---|---|---|

| N,N'-dicyclohexylcarbodiimide | DCC | Insoluble in most organic solvents | Solution-phase peptide synthesis. wikipedia.orgpeptide.com |

| N,N'-diisopropylcarbodiimide | DIC | Soluble in common organic solvents | Solid-phase peptide synthesis. peptide.compeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble | Bioconjugation, aqueous reactions. peptide.comnih.gov |

Reactions with Aromatic Aldehydes and Other Electrophiles

The nucleophilic secondary amine of the piperidine ring can react with a range of electrophiles beyond carboxylic acids.

Reaction with Aldehydes: The reaction with aldehydes, particularly aromatic aldehydes, is a common derivatization method. This can lead to the formation of a Schiff base or enamine intermediate. A subsequent reduction step, known as reductive amination, yields a stable N-alkylated product. Benzaldehyde has been used as a derivatizing reagent for piperazine analysis, forming a stable, UV-active product. researchgate.net The Mannich condensation reaction, involving an aldehyde, a secondary amine, and an enolizable carbonyl compound, is another related pathway for forming C-C bonds. researchgate.net

Reaction with Other Electrophiles:

Isocyanates and Isothiocyanates: Reaction with isocyanates yields urea derivatives, while reaction with isothiocyanates produces thioureas.

Sulfonyl Chlorides: As mentioned, reaction with sulfonyl chlorides produces sulfonamides, which are stable and important functional groups in medicinal chemistry. rsc.org

| Reactant Class | Example Reactant | Product Functional Group | Reaction Type |

|---|---|---|---|

| Carboxylic Acid + Coupling Agent | Chromone-2-carboxylic acid + EDC | Amide | Amide Coupling. acgpubs.org |

| Acyl Halide | Acetyl Chloride | Amide | N-Acylation |

| Aromatic Aldehyde | Benzaldehyde | Tertiary Amine (after reduction) | Reductive Amination. researchgate.net |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide | N-Sulfonylation. rsc.org |

| Isocyanate | Phenyl isocyanate | Urea | N-Addition |

Chemoselective Modifications and Regioselectivity in Piperazine and Piperidine Systems

The molecular architecture of 1-ethyl-4-(piperidin-4-yl)piperazine presents a compelling case study in chemoselectivity and regioselectivity due to its distinct reactive sites. The compound features three nitrogen atoms with different chemical environments: a secondary amine within the piperidine ring, and two tertiary amines within the piperazine ring. This structural complexity allows for a variety of selective modifications, which are crucial for the synthesis of derivatives and the exploration of structure-activity relationships in medicinal chemistry. The reactivity of this scaffold is governed by the inherent nucleophilicity of the nitrogen centers and the susceptibility of various C-H bonds to functionalization, often directed by catalysts or protecting groups.

The primary distinction in reactivity lies between the secondary amine of the piperidine moiety and the tertiary amines of the piperazine ring. The secondary amine is significantly more nucleophilic and less sterically hindered, making it the preferential site for reactions with electrophiles such as alkyl halides and acylating agents. nih.govresearchgate.net In contrast, the tertiary amines of the piperazine are generally unreactive towards further alkylation or acylation under standard conditions. This inherent difference in reactivity is the cornerstone of chemoselective modifications on this scaffold.

Furthermore, the piperidine and piperazine rings contain multiple C-H bonds that can be targeted for functionalization. The ability to selectively modify a specific C-H bond (regioselectivity) without altering others is a significant challenge in synthetic chemistry. mdpi.com Research into the functionalization of N-alkyl piperidines has demonstrated that regioselectivity can be controlled through various strategies, including the use of specific catalysts and directing groups, allowing for modifications at positions alpha or beta to the nitrogen atoms. acs.orgnih.gov

Chemoselective N-Functionalization

The most straightforward chemoselective modification of the 1-ethyl-4-(piperidin-4-yl)piperazine core involves the derivatization of the piperidine nitrogen. This secondary amine is the most reactive nucleophilic center in the molecule.

N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated or acylated using standard synthetic protocols. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride. nih.gov N-acylation is typically performed using acyl chlorides or anhydrides. The differential reactivity ensures that these reactions occur selectively at the piperidine nitrogen without affecting the tertiary piperazine nitrogens.

For instance, the reaction of 1-ethyl-4-(piperidin-4-yl)piperazine with an electrophile such as benzyl (B1604629) bromide would be expected to yield the N-benzylated product exclusively at the piperidine nitrogen.

| Reagent | Reaction Type | Primary Site of Reaction | Expected Outcome |

| Benzyl Bromide | N-Alkylation | Piperidine Nitrogen | Selective formation of 1-benzyl-4-(4-ethylpiperazin-1-yl)piperidine. |

| Acetyl Chloride | N-Acylation | Piperidine Nitrogen | Selective formation of 1-(4-(4-ethylpiperazin-1-yl)piperidin-1-yl)ethan-1-one. |

| Benzaldehyde / NaBH(OAc)₃ | Reductive Amination | Piperidine Nitrogen | Selective formation of 1-benzyl-4-(4-ethylpiperazin-1-yl)piperidine. |

This table illustrates the expected chemoselectivity for N-functionalization reactions based on the differential reactivity of the nitrogen atoms.

Methods for achieving selective mono-acylation on symmetrical diamines like piperazine have been developed, often involving techniques like ionic immobilization to protect one amine group while the other reacts. colab.ws While 1-ethyl-4-(piperidin-4-yl)piperazine is not a symmetrical diamine, these principles underscore the feasibility of targeting specific nitrogen atoms based on their electronic and steric properties.

Regioselectivity in C-H Functionalization

Beyond modifications at the nitrogen centers, derivatization can be achieved through the functionalization of C-H bonds on the heterocyclic rings. Achieving regioselectivity in such transformations is a significant synthetic challenge. The presence of nitrogen atoms influences the reactivity of adjacent C-H bonds; for example, C-H bonds alpha to a nitrogen are electronically activated and can be targeted for functionalization. nih.gov

Piperidine Ring Functionalization: The functionalization of pre-existing piperidine rings is a powerful strategy for generating structural diversity. mdpi.com Studies have shown that the choice of catalyst and N-protecting group can direct C-H functionalization to specific positions (C2, C3, or C4) of the piperidine ring. nih.govnih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at various positions with high regioselectivity. nih.gov The C2 position is electronically favored for functionalization due to stabilization of the positive charge buildup during the reaction by the adjacent nitrogen. nih.gov

Piperazine Ring Functionalization: The C-H functionalization of piperazines is often more complex than that of piperidines due to the presence of the second nitrogen atom, which can lead to side reactions or inhibit catalyst activity. mdpi.com However, methods have been developed for the regioselective functionalization of N-Boc protected piperazines via lithiation and subsequent trapping with an electrophile, which typically occurs at the carbon atom alpha to the Boc-protected nitrogen. whiterose.ac.uk

| Heterocyclic System | Reaction Type | Reagents/Catalyst | Observed Regioselectivity |

| N-Boc-piperidine | C-H Insertion | Rh₂(R-TCPTAD)₄ | Preferential functionalization at the C2 position. nih.gov |

| N-α-oxoarylacetyl-piperidine | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | Preferential functionalization at the C4 position. nih.govnih.gov |

| N-Boc-piperazine | Lithiation/Trapping | s-BuLi / (-)-sparteine | Functionalization at the C2 position (alpha to N-Boc). whiterose.ac.uk |

This table summarizes findings on regioselective C-H functionalization in related piperidine and piperazine systems, demonstrating how catalysts and protecting groups can direct reactions to specific ring positions.

In the context of 1-ethyl-4-(piperidin-4-yl)piperazine, applying these advanced functionalization techniques would require a strategic approach. For instance, to achieve regioselective C-H functionalization on the piperidine ring, the secondary amine would likely first be protected with a suitable group (e.g., Boc or Brosyl) to both modulate its reactivity and direct the subsequent C-H activation step. nih.gov The choice of protecting group and catalyst system would be critical in determining the position of the new substituent.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Analysis of Binding Modes and Interaction Fingerprints

Molecular docking simulations for compounds featuring the piperazine-piperidine scaffold have been crucial in understanding their interactions with various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. researchgate.net Studies on similar piperidine (B6355638)/piperazine-based compounds targeting sigma receptors (S1R and S2R) reveal common binding patterns. nih.govrsc.org

These simulations show that the ligands typically assume a linear arrangement within the binding site, effectively occupying a central core and two adjacent hydrophobic pockets, which is characteristic of established pharmacophore models for these receptors. nih.gov The protonated amine of the piperidine or piperazine (B1678402) ring is a key pharmacophoric element, often forming critical interactions. nih.govnih.gov

Key interactions observed in these simulations include:

Ionic Interactions: The positively charged nitrogen atom of the piperidine or piperazine ring frequently engages in ionic bonds or π-cation interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the receptor's binding cavity. nih.gov

Hydrophobic Contacts: Aromatic rings and alkyl groups on the scaffold form van der Waals and hydrophobic interactions with nonpolar amino acid residues, such as Leucine (Leu), Valine (Val), and Isoleucine (Ile), which line the hydrophobic pockets of the binding site. nih.gov

Hydrogen Bonds: While less frequently the primary driver, hydrogen bonds can form between the ligand and specific residues, further stabilizing the complex. nih.gov

The analysis of these interactions generates an "interaction fingerprint," a unique pattern of contacts that defines the binding mode of the compound. This fingerprint helps explain the compound's affinity and selectivity for its target. nih.govrsc.org

Table 1: Common Ligand-Target Interactions for the Piperazine-Piperidine Scaffold

| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residues (Examples) |

| π-Cation | Ionized Nitrogen Atom (Piperidine/Piperazine) | Phenylalanine (Phe), Tyrosine (Tyr) |

| Hydrophobic | Aromatic Rings, Ethyl Group | Leucine (Leu), Valine (Val), Isoleucine (Ile), Tryptophan (Trp) |

| van der Waals | Entire Scaffold | Various nonpolar residues |

| Hydrogen Bonding | Potential H-bond donors/acceptors on substitutions | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

Conformational Analysis in Putative Binding Environments

The flexibility of the piperazine-piperidine scaffold allows it to adopt various conformations. Conformational analysis is performed to identify the low-energy, biologically relevant shapes of the molecule, both in solution and within the confines of a protein's binding site. nih.gov

Computational methods generate ensembles of possible conformers and calculate their potential energy. nih.gov Different force fields, such as Tripos and MMFF94, may be used, which can yield slightly different results based on their treatment of atom types like tertiary amines and ether oxygens. nih.gov Such analyses have shown that for ligands to be active, they must be able to adopt a specific conformation that is complementary to the geometry of the target's active site. For instance, in sigma receptors, derivatives with this scaffold often adopt a linear arrangement to span the hydrophobic regions of the binding site. nih.gov A reverse orientation or a different flip within the pocket can lead to a significant loss of affinity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex Systems

For a more accurate description of ligand-target interactions, especially those involving electronic effects like charge transfer or the formation/breaking of covalent bonds, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govwikipedia.org These approaches combine the high accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger, surrounding environment. researchgate.net

In a typical QM/MM simulation of a ligand-protein complex:

The QM Region: The ligand (e.g., 1-Ethyl-4-(piperidin-4-yl)piperazine) and the key amino acid residues in the immediate vicinity of the active site are treated with quantum mechanics. This allows for an accurate calculation of the electronic structure and interactions within this crucial area. researchgate.net

The MM Region: The rest of the protein and the surrounding solvent molecules are treated using a classical molecular mechanics force field. This makes the simulation of such a large system computationally feasible. nih.gov

This hybrid approach provides a powerful tool for studying complex chemical processes within biological systems, offering insights that are inaccessible to either QM or MM methods alone. nih.govmdpi.com

In Silico Prediction Methodologies for Molecular Properties

Before synthesis and experimental testing, a wide range of molecular properties can be predicted using computational tools, a process known as in silico prediction. nih.govresearchgate.net These methodologies assess the "drug-likeness" of a compound by calculating various physicochemical and pharmacokinetic descriptors.

For a compound like 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, these methods can predict:

Pharmacokinetic (ADMET) Properties: In silico models are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.net This includes predictions of oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicities. nih.govresearchgate.net

Biological Activity: Some platforms use machine learning models trained on large datasets to predict potential biological activities, such as kinase inhibition or GPCR ligand activity, based solely on the chemical structure. nih.gov

These predictive models help prioritize candidates for synthesis and reduce the likelihood of late-stage failures in the drug development pipeline. researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. oncodesign-services.com Computational approaches are integral to modern SAR analysis, helping to rationalize experimental findings and guide the design of more potent and selective analogs. researchgate.net

For the piperazine-piperidine scaffold, computational SAR studies have highlighted several key structural features:

The Central Basic Amine: The presence and basicity of the piperidine or piperazine nitrogen are often critical for activity. Docking studies show this group is frequently involved in a key ionic or π-cation interaction with the target receptor. nih.govnih.gov

Substitution on the Piperazine/Piperidine Rings: The nature, size, and position of substituent groups can drastically alter binding affinity and selectivity. For example, replacing a piperazine ring with a piperidine ring has been shown to significantly impact affinity for sigma receptors. nih.gov

Linker Length and Flexibility: In molecules where the piperazine-piperidine core is part of a larger structure, the length and rigidity of any linking chains can influence how well the key pharmacophoric elements are presented to the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate structural descriptors with biological activity, allowing for the prediction of potency for novel, unsynthesized compounds. oncodesign-services.comnih.gov

Table 2: Summary of SAR Insights for the Piperazine-Piperidine Scaffold

| Structural Modification | Observed Effect on Activity (Example Target: Sigma Receptors) | Computational Rationale |

| Piperazine vs. Piperidine Core | Can dramatically alter affinity and selectivity. nih.gov | Differences in protonation state, basicity, and conformational preferences affecting key ionic interactions. nih.gov |

| Alkyl Linker Length | May have a minimal or significant effect depending on the target. nih.gov | Optimal linker length positions terminal groups correctly within binding pockets. |

| Substituents on Aromatic Rings | Addition of hydrophobic or polar groups modifies potency. | Can enhance hydrophobic contacts or introduce new hydrogen bonds. |

Pharmacophore Modeling and Virtual Screening Based on the Piperazine-Piperidine Scaffold

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, charged groups) necessary for a molecule to bind to a specific biological target. nih.gov

For targets that bind piperazine-piperidine ligands, such as the sigma receptors, a common pharmacophore model consists of a central basic amine flanked by two hydrophobic domains. nih.gov This model can be generated based on the structures of known active ligands (ligand-based) or from the ligand-receptor complex itself (structure-based). frontiersin.orgfrontiersin.org

Once a validated pharmacophore model is established, it can be used as a 3D query to rapidly search large virtual databases containing millions of chemical compounds. frontiersin.org This process, known as virtual screening, identifies other molecules in the database that match the pharmacophore and are therefore likely to be active at the same target. nih.gov The identified "hits" can then be subjected to more detailed computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. frontiersin.org This approach is a powerful and efficient strategy for discovering novel chemical scaffolds for a target of interest. nih.gov

Role As a Chemical Probe and Privileged Scaffold in Chemical and Biological Research

Exploration of the 1-Ethyl-4-(piperidin-4-yl)piperazine Core as a Molecular Scaffold in Design

The 1-ethyl-4-(piperidin-4-yl)piperazine core is a prominent example of how piperazine (B1678402) and piperidine (B6355638) moieties are leveraged in drug design. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a common feature in numerous approved drugs. nih.govnih.gov Its presence can improve crucial pharmacokinetic properties such as aqueous solubility, cellular permeability, and protein-binding capacity. nih.gov The piperidine moiety is also a key structural element for activity at various receptors. The combination of these two rings into a single scaffold creates a foundation that is chemically reactive and conformationally flexible, allowing for systematic modifications to achieve desired interactions with specific biological targets. brieflands.com

The inherent characteristics of the piperazine scaffold make it an exceptionally versatile tool for the creation of new heterocyclic compounds. brieflands.com The chemical reactivity of the two nitrogen atoms in the piperazine ring facilitates the linkage of different pharmacophores or the introduction of various substituents to explore structure-activity relationships (SAR). brieflands.com This adaptability has allowed chemists to develop a wide array of derivatives targeting different therapeutic areas, including antimicrobial, anticancer, and antiviral agents. The 1-ethyl-4-(piperidin-4-yl)piperazine structure, in particular, has been a template for developing ligands that can simultaneously interact with multiple targets, a key strategy in treating complex diseases. Research has demonstrated that this scaffold is a critical structural element for dual activity at receptors like the histamine (B1213489) H3 and sigma-1 receptors.

Bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a fundamental strategy in medicinal chemistry to enhance a compound's efficacy, selectivity, or pharmacokinetic profile. In the context of the 1-ethyl-4-(piperidin-4-yl)piperazine scaffold, a common bioisosteric modification involves the interchange of the piperazine and piperidine rings.

Studies have shown that replacing the piperazine ring with a piperidine ring can significantly impact receptor affinity. For instance, in a series of compounds designed as histamine H3 (H3R) and sigma-1 (σ1R) receptor ligands, the switch from a piperazine to a piperidine moiety drastically increased the affinity for the σ1R while only slightly decreasing the affinity for the H3R. This highlights the piperidine moiety as a likely critical structural element for dual H3/σ1 receptor activity. Conversely, derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity toward σ1R than those with the piperidine core, reinforcing the importance of this structural choice. These modifications allow for the fine-tuning of a ligand's interaction with its biological targets to achieve an optimized molecular profile.

| Modification Type | Original Scaffold Fragment | Replacement Fragment | Observed Impact on Receptor Affinity | Reference Compound(s) |

| Bioisosteric Replacement | Piperazine | Piperidine | Significantly increased affinity for σ1R; slightly decreased affinity for H3R. | Compounds 4 vs. 5 |

| Bioisosteric Replacement | Piperidine | Piperazine | Significantly decreased affinity for σ1R; affinity at H3R not significantly affected. | Compounds 5 vs. 4 |

Structure-Based Design and Optimization Methodologies in Early-Stage Chemical Research

The development of novel therapeutic agents frequently relies on the iterative process of designing, synthesizing, and testing new molecules. The 1-ethyl-4-(piperidin-4-yl)piperazine scaffold serves as a valuable starting point in these endeavors. nih.govnih.gov

Rational Design of Derivatives for Specific Target Engagement

Rational drug design aims to create new molecules with a high affinity and selectivity for a specific biological target. The piperidinyl-piperazine core is amenable to systematic chemical modifications to optimize its interaction with a target protein. rsc.orgmdpi.com

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of analogues where specific parts of the molecule are altered—for example, by adding different substituents to the piperazine or piperidine nitrogen—researchers can systematically probe how these changes affect biological activity. nih.gov This information helps to build a pharmacophore model, which defines the essential structural features required for binding and activity. For example, in designing inhibitors for a specific enzyme, modifications can be made to enhance interactions with key amino acid residues in the enzyme's active site, thereby improving potency and selectivity. This approach has been successfully applied to develop piperazine-based ligands for a wide range of targets, including G-protein coupled receptors, enzymes, and ion channels. rsc.orgnih.gov

The piperazine-piperidine core, exemplified by 1-Ethyl-4-(piperidin-4-yl)piperazine, is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This designation is attributed to its frequent appearance in a diverse range of biologically active compounds and its ability to interact with multiple biological targets. The unique characteristics of this scaffold, including its solubility, basicity, chemical reactivity, and specific conformational properties, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic properties of potential drug molecules. nih.gov

The versatility of the piperazine ring allows it to serve as a flexible yet structurally defined linker, connecting different pharmacophores within a single molecule. tandfonline.com Its chemical reactivity facilitates its use as a central framework for attaching various functional groups that are crucial for interaction with target macromolecules. tandfonline.com By incorporating the piperazine moiety, medicinal chemists can significantly enhance a compound's aqueous solubility, cellular permeability, and protein-binding capacity—all critical properties for effective therapeutic agents. researchgate.net

Furthermore, the piperazine-piperidine combination is a key structural element in ligands designed for specific biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives of this scaffold have been investigated for their affinity towards sigma receptors (S1R and S2R), which are implicated in various central nervous system (CNS) disorders. nih.gov In such studies, the piperidine nitrogen atom often acts as a key ionizable group, while the piperazine tail can be modified to occupy hydrophobic pockets within the receptor's binding site, demonstrating its utility as a chemical probe to explore receptor structure and function. nih.govnih.gov The replacement of a piperazine ring with a piperidine ring (or vice versa) is a common strategy in structure-activity relationship (SAR) studies to fine-tune a compound's affinity and selectivity for its target. nih.gov

Chemoinformatics and Chemical Library Design Based on the Piperazine-Piperidine Scaffold

The piperazine-piperidine scaffold is a foundational element in the design and construction of diverse chemical libraries for high-throughput screening and drug discovery. Chemoinformatic analysis plays a crucial role in leveraging this scaffold to its full potential. Computational tools are used to analyze the chemical space occupied by libraries built around this core structure. researchgate.net Such analyses often focus on properties like 3D shape diversity, demonstrating that piperazine-based scaffolds can confer different shapes compared to more common flat or aromatic cores, which is advantageous for targeting complex protein-protein interactions. researchgate.netwhiterose.ac.uk

In library design, the piperazine-piperidine framework serves as a versatile starting point for parallel synthesis, where a wide array of building blocks can be systematically attached to the core structure. nih.gov This approach allows for the rapid generation of a large number of distinct compounds. For example, a pharmacophore model for a specific target, like the nociceptin (B549756) (NOP) receptor, can guide the design of a focused library of piperidine derivatives to yield potent agonists and antagonists. nih.gov

Computational studies, including molecular docking, are employed to predict how different derivatives of the piperazine-piperidine scaffold will bind to a target protein. nih.gov For instance, in the development of sigma receptor ligands, docking studies can reveal key interactions, such as the formation of a salt bridge between the protonated piperidine nitrogen and acidic residues like glutamate (B1630785) in the receptor's binding site. nih.gov These predictive models help prioritize which compounds to synthesize, saving time and resources in the drug discovery process. The goal of these chemoinformatic and library design efforts is to create collections of molecules with optimized drug-like properties and a high potential for biological activity. researchgate.net

Interactive Data Table: Properties of 1-Ethyl-4-(piperidin-4-yl)piperazine

| Property | Value | Source |

| Chemical Formula | C11H23N3 | |

| Molecular Weight | 197.32 g/mol | |

| CAS Number | 435341-92-7 | chemicalbook.com |

| MDL Number | MFCD03446414 | |

| InChI Key | JOXMSOKQNJLNEN-UHFFFAOYSA-N | |

| SMILES | CCN1CCN(CC1)C2CCNCC2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.